molecular formula C18H18FNO B11348820 N-cyclopropyl-N-(2-fluorobenzyl)-4-methylbenzamide

N-cyclopropyl-N-(2-fluorobenzyl)-4-methylbenzamide

Cat. No.: B11348820
M. Wt: 283.3 g/mol
InChI Key: BNZULELRJSBFFX-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methylbenzamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methylbenzamide typically involves the reaction of cyclopropylamine with 2-fluorobenzyl chloride, followed by the introduction of the 4-methylbenzamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are usually carried out under an inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide
  • N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide

Uniqueness

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18FNO

Molecular Weight

283.3 g/mol

IUPAC Name

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C18H18FNO/c1-13-6-8-14(9-7-13)18(21)20(16-10-11-16)12-15-4-2-3-5-17(15)19/h2-9,16H,10-12H2,1H3

InChI Key

BNZULELRJSBFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3CC3

Origin of Product

United States

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